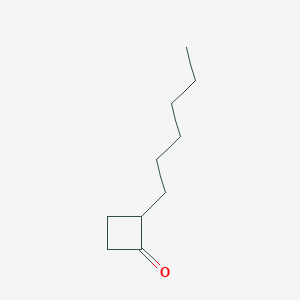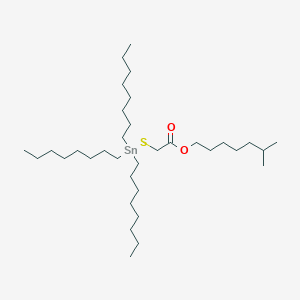
Isooctyl ((trioctylstannyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl ((trioctylstannyl)thio)acetate is an organotin compound with the molecular formula C22H46O2SSn It is a derivative of acetic acid, where the hydrogen atom of the thiol group is replaced by a trioctylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl ((trioctylstannyl)thio)acetate typically involves the reaction of isooctyl acetate with trioctylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high efficiency and yield. The purification process may involve multiple steps, including distillation and recrystallization, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isooctyl ((trioctylstannyl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The trioctylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Isooctyl ((trioctylstannyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological thiol groups.
Industry: this compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of isooctyl ((trioctylstannyl)thio)acetate involves the interaction of the trioctylstannyl group with various molecular targets. The compound can form covalent bonds with thiol groups in proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is mediated by the electrophilic nature of the trioctylstannyl group, which can react with nucleophilic thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isooctyl ((tributylstannyl)thio)acetate
- Isooctyl ((trimethylstannyl)thio)acetate
- Isooctyl ((triphenylstannyl)thio)acetate
Uniqueness
Isooctyl ((trioctylstannyl)thio)acetate is unique due to the presence of the trioctylstannyl group, which imparts distinct chemical properties compared to other organotin compounds. The longer alkyl chains in the trioctylstannyl group provide increased hydrophobicity and steric bulk, which can influence the compound’s reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
26401-84-3 |
|---|---|
Molekularformel |
C34H70O2SSn |
Molekulargewicht |
661.7 g/mol |
IUPAC-Name |
6-methylheptyl 2-trioctylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C8H17.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
RVRHJEQVRABJHQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


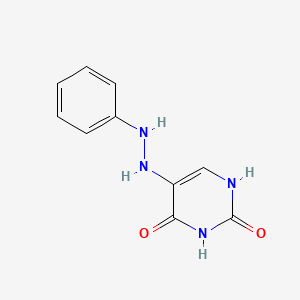
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
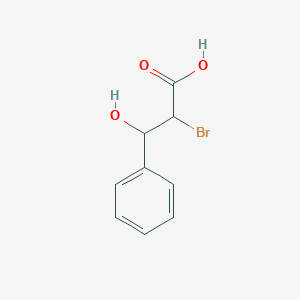
![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)

![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)
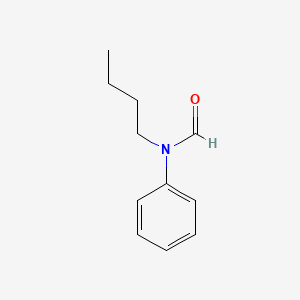

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
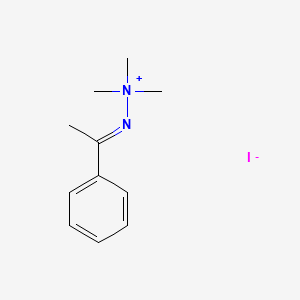
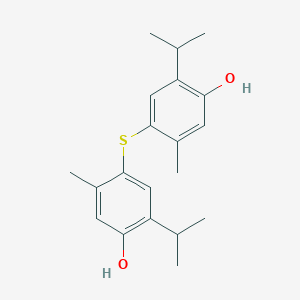
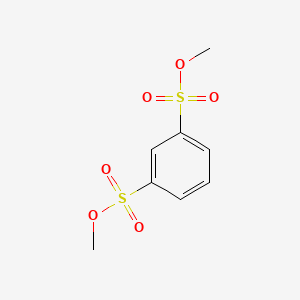
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
